4-chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one

Lipophilicity Drug-likeness ADME Prediction

Researchers requiring a pyrazolone core with a blocked C4 position often face limited options that compromise metabolic stability or synthetic versatility. 4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one (CAS 13051-12-2) addresses this gap as a differentiated heterocyclic scaffold. Key advantages for your program: • Quaternary C4 chloro-methyl substitution blocks keto-enol tautomerism and shields against metabolic oxidation, offering a defined H-bond donor/acceptor profile (1 HBD, 4 HBA). • The aliphatic chlorine serves as a nucleophilic displacement handle, while the 4-nitrophenyl group provides a reduction site for amine formation, enabling divergent library synthesis from a single precursor. • NSC-109894 designation confirms submission to NCI screening; unpublished results present an opportunity for novel SAR discovery. Available for immediate procurement with reliable global logistics.

Molecular Formula C10H8ClN3O3
Molecular Weight 253.64 g/mol
CAS No. 13051-12-2
Cat. No. B12910564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one
CAS13051-12-2
Molecular FormulaC10H8ClN3O3
Molecular Weight253.64 g/mol
Structural Identifiers
SMILESCC1(C(=NNC1=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C10H8ClN3O3/c1-10(11)8(12-13-9(10)15)6-2-4-7(5-3-6)14(16)17/h2-5H,1H3,(H,13,15)
InChIKeyPKMIQRXXRIDMQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one: Physicochemical Identity


4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one (CAS 13051-12-2, also designated NSC-109894) is a fully synthetic heterocyclic compound belonging to the pyrazol-5-one (pyrazolone) class. It features a C4 geminal chloro-methyl substitution and a 4-nitrophenyl ring at C3 on the pyrazolone core . Its molecular formula is C10H8ClN3O3, with a molecular weight of 253.64 g/mol and a computed XLogP3-AA of 1.9 . This combination of electron-withdrawing (nitro, chloro) and hydrophobic (methyl) substituents distinguishes it from other mono-substituted or unsubstituted pyrazolones commonly used as synthetic intermediates or analytical reagents. The compound is catalogued by the National Cancer Institute (NSC-109894), indicating it was submitted to the NCI developmental therapeutics screening programme; however, the screening results have not been disclosed in the public domain .

Pyrazolone core with C4 quaternary center (Cl and CH3) — restricts tautomerism

4-Nitrophenyl substituent — strong electron withdrawal, high HBA contribution

NSC-109894 designation — NCI Developmental Therapeutics Program submission context

Why Generic Pyrazolones Cannot Substitute CAS 13051-12-2


The pyrazolone class encompasses compounds with widely divergent reactivity, stability, and biological profiles, driven by even minor changes in C3-aryl substitution, C4-geminal groups, and N1-functionalisation . 4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one carries three concurrent structural features that are absent in most commercially available pyrazolones: (i) a C4 quaternary carbon bearing both a Cl and a CH3 group, which blocks keto-enol tautomerism at that position and alters the pKa of the adjacent NH; (ii) a strong electron-withdrawing 4-nitrophenyl group that polarises the ring and modifies both electrophilic aromatic substitution reactivity and charge-transfer interactions; and (iii) a free NH at position 1 that serves as a hydrogen-bond donor (1 HBD) while the nitro and carbonyl groups provide four HBA sites . Simple generic substitution by compounds lacking the chlorine (e.g., 3-(4-nitrophenyl)-1H-pyrazol-5-one) or the methyl group (e.g., 4-chloro-3-(4-nitrophenyl)-1H-pyrazol-5-one) would eliminate the steric protection at C4, alter the hydrogen-bonding inventory, and profoundly change the compound’s lipophilicity, metabolic stability, and potential off-target interactions. The available evidence, though limited to computed molecular properties and structural logic rather than direct assay comparisons, indicates that interchanging this compound with its closest commercially available analogues carries a high risk of divergent outcomes in both chemical and biological systems.

Removal of C4 chlorine eliminates a reactive handle and may alter ring electronics and stability.

Absence of C4 methyl group removes steric shielding and may shift lipophilicity and metabolic profile.

Non-nitrophenyl analogues reduce hydrogen-bond acceptor count and TPSA, changing recognition properties.

Quantitative Differentiation vs. Closest Analogues


Lipophilicity Shift Relative to Dechlorinated Analogue

The computed partition coefficient (XLogP3-AA) for 4-chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one is 1.9 . Its closest dechlorinated analogue, 3-(4-nitrophenyl)-1H-pyrazol-5-one (CAS 54945-13-0), carries no C4 substituent and has a reported XLogP value of approximately 1.1–1.3 when computed under the same method . The increment of 0.6–0.8 log units conferred by the C4 chloro-methyl pair represents a meaningful rise in hydrophobicity that would influence passive membrane permeability, plasma protein binding, and organic-solvent partition behaviour.

LogP Shift
Reported
XLogP 1.9 vs ~1.2 → Δ+0.7
May influence passive permeability and partitioning context.
Computed by XLogP3; compared with dechlorinated analogue.
Lipophilicity Drug-likeness ADME Prediction

Hydrogen-Bond Acceptor Advantage Over Non-nitrophenyl Analogues

The target compound presents 4 hydrogen-bond acceptor (HBA) sites (two carbonyl-like oxygen atoms and two nitro oxygen atoms) and 1 hydrogen-bond donor (HBD), compared with only 2 HBA sites and 1 HBD for the 4-chloro-4-methyl-3-phenyl-1H-pyrazol-5-one analogue lacking the nitro group . This increase in HBA capacity enhances the compound's ability to engage in specific directional intermolecular interactions, which is critical for co-crystallisation, protein-ligand binding, and solubility in hydrogen-bonding solvents.

HBA Advantage
Class-level
4 HBA vs 2 → +2 HBA
Provides distinct hydrogen-bonding context for molecular recognition studies.
Class-level inference; nitro group contributes 2 HBA.
H-bonding Molecular Recognition Supramolecular Chemistry

Topological Polar Surface Area Distinction from Nitro-Free Analogue

The TPSA of 4-chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one is computed at 87.3 Ų, reflecting the contribution of the nitro group and the pyrazolone carbonyl . In contrast, the 4-chloro-4-methyl-3-phenyl-1H-pyrazol-5-one analogue without the nitro group has a TPSA of approximately 46–50 Ų . The difference of roughly 37–41 Ų places the target compound above the 70 Ų threshold often associated with reduced passive CNS penetration, while the comparator falls below it.

TPSA Distinction
Class-level
TPSA 87.3 vs ~48 Ų → Δ+39 Ų
Higher TPSA may limit CNS penetration; relevant for peripheral target studies.
Computed TPSA; nitro group major contributor.
Polar Surface Area Bioavailability CNS Penetration

Reduced Rotatable Bonds vs. N1-Aryl Pyrazolones

The target compound possesses only 1 rotatable bond (the C3–phenyl linkage), whereas N1-aryl substituted pyrazolones such as 1-(4-nitrophenyl)-3-methyl-5-pyrazolone (CAS 6402-09-1) contain 2 rotatable bonds . The lower number of rotatable bonds in the target compound implies reduced conformational entropy penalty upon protein binding, which may translate into improved binding affinity per hydrogen-bond or hydrophobic contact formed.

Rotatable Bonds
Class-level
1 vs 2 → 50% reduction
Lower flexibility may reduce entropic penalty in binding studies.
Compared with N1-aryl regioisomer.
Conformational Flexibility Entropy Bioisosteric Replacement

Absence of Public Biological Activity Data

No direct head-to-head biological potency, selectivity, or toxicity data were found for 4-chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one versus any named comparator in peer-reviewed literature or authorised public databases. The compound's NCI screening record (NSC-109894) indicates submission to the Developmental Therapeutics Program, but the specific GI50/IC50 results across the NCI-60 panel are not publicly disclosed . Similarly, no patent that claims a quantitative biological activity specifically for this compound was identified in the searchable patent corpus. This evidence gap means that procurement decisions based on differential bioactivity must currently rely on prospective in-house screening rather than on pre-existing published comparisons.

Bioactivity Data
Data to verify
No public GI50/IC50 available
Procurement decisions require prospective in-house screening.
NSC-109894 screening results not disclosed.
Data Gap NCI Screening Pharmacology

CAS 13051-12-2: Research & Industrial Applications


Lead-Optimisation Scaffold with Controlled Lipophilicity & H-Bonding

Medicinal chemistry programmes that demand a pyrazolone core with a quaternary C4 centre and a defined HBA count of 4 may select this compound as a lipophilic scaffold (XLogP3-AA 1.9) that offers restricted rotatable bonds (1 rotatable bond) for reduced entropic binding penalty compared to N1-aryl pyrazolones . The C4 chloro-methyl pair provides steric shielding that may protect the ring from metabolic oxidation at that position, an advantage not available from 3-(4-nitrophenyl)-1H-pyrazol-5-one (CAS 54945-13-0) which lacks C4 substitution entirely .

Nitro Group-Dependent Spectroscopic Probe

The 4-nitrophenyl substituent establishes a strong electron-withdrawing environment that influences UV-Vis absorption and fluorescence properties. The TPSA of ~87 Ų and 4 HBA sites make this compound distinguishable from non-nitrophenyl pyrazolones in supramolecular host-guest studies or as a ligand in metal-organic frameworks . Substitution by a non-nitrated phenyl analogue would eliminate the nitro-specific charge-transfer band and substantially alter the H-bonding landscape .

Reactive Intermediate for Derivatisation at C4 Chlorine

The aliphatic chlorine at a quaternary carbon (C4) is a relatively uncommon feature in the pyrazolone class. This site may serve as a handle for nucleophilic displacement (e.g., with amines, thiols, or azides) to generate libraries of 4-substituted pyrazolones. The 4-chloro-4-methyl-3-phenyl-1H-pyrazol-5-one analogue lacks the nitro group that could simultaneously serve as a reduction handle for amine formation, making the target compound a more versatile synthon for divergent library synthesis .

Prospective Anticancer Screening in NCI-60 Panels

The compound's NSC designation (NSC-109894) confirms it was considered by the NCI for anticancer screening. Institutions that possess access to the NCI-60 screening service or that maintain internal oncology panels may find value in independently evaluating this compound, particularly if they are benchmarking against other pyrazolones that have already yielded public GI50 data. The absence of publicly disclosed results means that any positive hit would represent novel structure-activity relationship information not yet published in the literature .

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold selection
C4 quaternary center (Cl/CH3) and 4-nitrophenyl HBA pattern
Assess metabolic shielding at C4 and hydrogen-bonding in target engagement
Spectroscopic probe / supramolecular studies
4-Nitrophenyl charge-transfer band; TPSA context
Confirm UV-Vis or fluorescence response; compare with nitro-free controls
Synthetic derivatisation: C4 nucleophilic displacement
Aliphatic Cl at quaternary C4; nitro group for orthogonal reduction
Explore reactivity with nucleophiles; verify product structure
Cancer cell-line panel screening
NSC-109894 designation; no public GI50 data
Submit for NCI-60 or internal panel; compare with published pyrazolone data
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